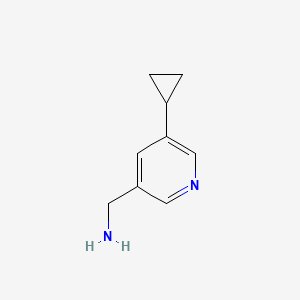
(5-Cyclopropylpyridin-3-yl)methanamine
Übersicht
Beschreibung
“(5-Cyclopropylpyridin-3-yl)methanamine” is a chemical compound that can be represented by the molecular formula C9H12N2. It belongs to the class of arylalkylamines. The CAS Number for this compound is 535925-69-0 .
Molecular Structure Analysis
The molecular weight of “this compound” is 148.21 g/mol . The InChI code for this compound is 1S/C9H12N2/c10-9(7-3-4-7)8-2-1-5-11-6-8/h1-2,5-7,9H,3-4,10H2 .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Biased Agonism in Serotonin Receptors
- (5-Cyclopropylpyridin-3-yl)methanamine derivatives have been studied as "biased agonists" of serotonin 5-HT1A receptors. These compounds show high affinity for 5-HT1A receptors and selectivity over other receptors, indicating potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Antimicrobial Activity
- The compound (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, a derivative of this compound, has shown promising antibacterial and antifungal activity, suggesting potential in antimicrobial research (Rao et al., 2013).
Bone Formation Enhancement
- A compound with a similar structure, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, has been identified for its potential in treating bone disorders. It targets the Wnt beta-catenin signaling pathway and has shown to increase trabecular bone formation rate in rats (Pelletier et al., 2009).
Asymmetric Synthesis
- The asymmetric synthesis of 2-(1-aminoalkyl) piperidines using similar compounds has been described, showcasing the compound's relevance in synthetic chemistry and pharmaceutical applications (Froelich et al., 1996).
Novel Biased Agonists Discovery
- Studies have been conducted on 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which are closely related to this compound. These studies focus on discovering novel biased agonists that target different signaling pathways, hinting at the compound's versatility in developing central nervous system therapies (Sniecikowska et al., 2020).
Anticonvulsant Potential
- Schiff bases of 3-aminomethyl pyridine, a structure similar to this compound, have been synthesized and shown anticonvulsant activity, opening potential applications in neurology (Pandey & Srivastava, 2011).
Anticancer Activity
- Palladium(II) and Platinum(II) complexes based on pyrrole Schiff bases, including derivatives of this compound, have shown significant anticancer activity against various human cancerous cell lines, highlighting the compound's potential in oncology (Mbugua et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-cyclopropylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-4-7-3-9(6-11-5-7)8-1-2-8/h3,5-6,8H,1-2,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPVDFBSLSKVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717379 | |
| Record name | 1-(5-Cyclopropylpyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852877-60-2 | |
| Record name | 5-Cyclopropyl-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852877-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Cyclopropylpyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B1396057.png)
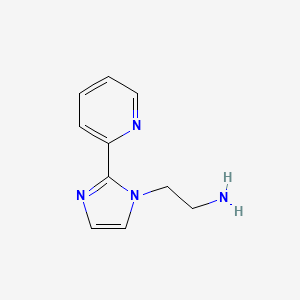
![6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396061.png)
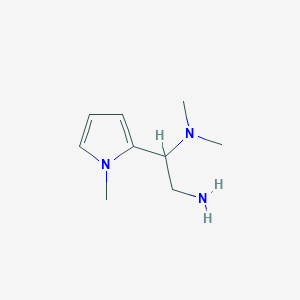
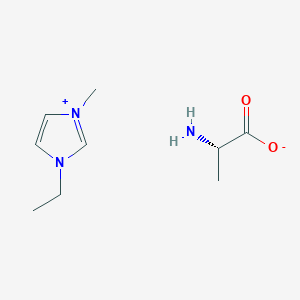

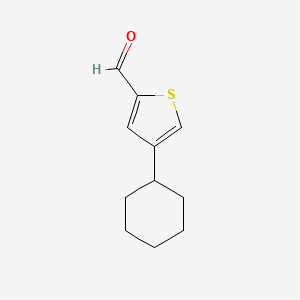

![3,6-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1396069.png)
![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B1396073.png)
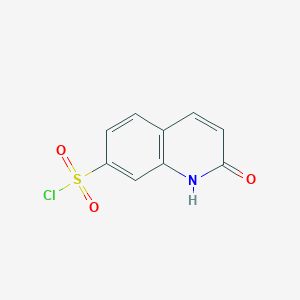

![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1396076.png)
![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-8-carbonitrile](/img/structure/B1396080.png)
